molecular formula C20H19N3O3 B2513481 N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-11-2

N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2513481
CAS No.: 1004640-11-2
M. Wt: 349.39
InChI Key: BDVLKKFUWIGEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a central 1,6-dihydropyridazine-6-one core substituted with a phenyl group at position 1, a methoxy group at position 4, and a carboxamide-linked 3,4-dimethylphenyl moiety at position 2. Its molecular formula is C₂₀H₁₉N₃O₃ (molecular weight: 349.38 g/mol).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-9-10-15(11-14(13)2)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVLKKFUWIGEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring fused with a carboxamide group and methoxy substituents. Its molecular formula is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of approximately 349.39 g/mol.

PropertyValue
Molecular FormulaC20H19N3O3C_{20}H_{19}N_{3}O_{3}
Molecular Weight349.39 g/mol
CAS Number1004640-28-1

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby reducing their activity. This mechanism is particularly relevant in cancer and inflammatory pathways.
  • Receptor Modulation : It can act as a modulator for certain receptors involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has shown that derivatives similar to this compound exhibit promising anticancer activities. For instance:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's efficacy was notably enhanced when used in combination with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy
A study assessed the cytotoxicity of this compound on breast cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells at concentrations as low as 10 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways, suggesting its role as a potential anticancer agent .

Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples compared to untreated controls, indicating its potential therapeutic role in managing inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, aryl groups, and heterocyclic modifications. Below is a detailed comparison based on molecular features, synthetic routes, and inferred properties:

Positional Isomers on the Aryl Carboxamide Group

N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
  • Structure : Differs in the dimethyl substitution pattern on the aryl carboxamide group (2,5-dimethylphenyl vs. 3,4-dimethylphenyl).
N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732)
  • Structure : Features a 3,5-dimethylphenyl group instead of 3,4-dimethylphenyl.
  • Molecular Weight : 349.38 g/mol (identical to the target compound).
  • Key Difference : Symmetrical 3,5-dimethyl substitution may enhance metabolic stability compared to the asymmetric 3,4-isomer due to reduced steric hindrance in enzymatic recognition .

Variations in the Aryl Substituent

N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
  • Structure : Replaces the 3,4-dimethylphenyl group with a 4-methoxyphenyl moiety and introduces a methyl group at position 1 of the pyridazine ring.
  • Molecular Formula : C₁₃H₁₃N₃O₃ (molecular weight: 283.27 g/mol).
  • The methyl group at position 1 may reduce ring flexibility, altering conformational preferences .
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide
  • Structure: Incorporates a phenoxy group at position 4 and a methoxyimino-methyl carboxamide substituent.
  • Molecular Formula : C₁₉H₁₆N₄O₄ (molecular weight: 364.35 g/mol).
  • Key Feature: The phenoxy group introduces additional aromaticity and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Extended Carboxamide Modifications

N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide
  • Structure : Adds a trifluoromethoxy-phenylcarbamoyl methyl group at position 1.
  • Molecular Formula : C₂₁H₁₇F₃N₄O₄ (molecular weight: 446.4 g/mol).
  • Impact: The trifluoromethoxy group is strongly electron-withdrawing, which may stabilize the molecule against oxidative metabolism.

Heterocyclic Core Modifications

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide
  • Structure : Replaces the pyridazine core with a naphthyridine ring and introduces a pentyl chain and adamantyl group.
  • Molecular Formula : C₂₆H₃₅N₃O₂ (molecular weight: 421.58 g/mol).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Properties Reference
N-(3,4-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₂₀H₁₉N₃O₃ 349.38 3,4-Dimethylphenyl, 4-methoxy, phenyl at N1 Moderate lipophilicity, potential for H-bonding
N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₂₀H₁₉N₃O₃ 349.38 Symmetrical 3,5-dimethylphenyl Enhanced metabolic stability
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide C₁₃H₁₃N₃O₃ 283.27 4-Methoxyphenyl, methyl at N1 Increased electron density, reduced flexibility
N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide C₁₉H₁₆N₄O₄ 364.35 Phenoxy at C4, methoxyimino-methyl carboxamide High lipophilicity, improved permeability
N-(4-methoxyphenyl)-6-oxo-1-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,6-dihydropyridazine-3-carboxamide C₂₁H₁₇F₃N₄O₄ 446.40 Trifluoromethoxy-phenylcarbamoyl methyl at N1 Electron-withdrawing, metabolic resistance

Research Implications

  • Substituent Position : The 3,4-dimethylphenyl group in the target compound provides a balance of steric bulk and electronic effects, whereas analogs like the 3,5-dimethylphenyl isomer (BF96732) may offer improved symmetry for crystallographic studies .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance solubility via H-bonding, while trifluoromethoxy groups improve metabolic stability but reduce solubility .
  • Core Modifications : Replacing pyridazine with naphthyridine (as in ) broadens π-π interactions but increases molecular weight, impacting drug-likeness .

Q & A

Q. How is crystallographic data used to resolve conformational ambiguities?

  • Answer: Single-crystal X-ray diffraction with SHELX software resolves bond angles and torsional strain. Twinning or disorder in crystals is addressed using PLATON’s SQUEEZE algorithm. Hydrogen bonding networks are analyzed to predict solubility and stability .

Q. What strategies identify the compound’s primary biological targets in complex systems?

  • Answer: Chemoproteomics (e.g., activity-based protein profiling) coupled with LC-MS/MS identifies target proteins. CRISPR-Cas9 knockout libraries validate target relevance. Thermal shift assays (TSA) measure protein stabilization upon ligand binding .

Q. How do solvent and temperature affect regioselectivity in functionalization reactions?

  • Answer: Polar solvents (e.g., DMSO) stabilize transition states for para-substitution on the phenyl ring. Lower temperatures (0–25°C) favor kinetic control, while higher temperatures (80°C) promote thermodynamic products via ring-opening intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.